molecular formula C9H14ClNO4 B13654557 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride

2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride

Cat. No.: B13654557
M. Wt: 235.66 g/mol
InChI Key: KAFWTIGGRUDLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride is a unique chemical compound characterized by its spirocyclic structure. This compound is known for its rigid backbone, which provides greater steric bulk compared to conventional aromatic dicarboxylates. It is often examined as a non-aromatic terephthalic acid isostere .

Preparation Methods

The synthesis of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride involves several steps. One common method includes the reaction of spiro[3.3]heptane-2,6-dicarboxylic acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Scientific Research Applications

2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, inhibiting or modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .

Properties

Molecular Formula

C9H14ClNO4

Molecular Weight

235.66 g/mol

IUPAC Name

2-aminospiro[3.3]heptane-2,6-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C9H13NO4.ClH/c10-9(7(13)14)3-8(4-9)1-5(2-8)6(11)12;/h5H,1-4,10H2,(H,11,12)(H,13,14);1H

InChI Key

KAFWTIGGRUDLKV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)(C(=O)O)N)C(=O)O.Cl

Origin of Product

United States

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